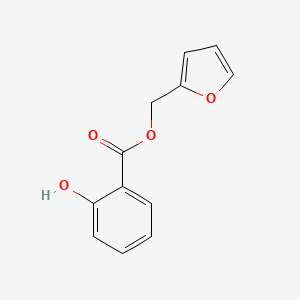

Furfuryl salicylate

Description

Furfuryl salicylate is an ester derived from salicylic acid and furfuryl alcohol. These compounds are widely used in flavorings, fragrances, and pharmaceuticals due to their aromatic properties and bioavailability.

Properties

CAS No. |

25485-89-6 |

|---|---|

Molecular Formula |

C12H10O4 |

Molecular Weight |

218.2 g/mol |

IUPAC Name |

furan-2-ylmethyl 2-hydroxybenzoate |

InChI |

InChI=1S/C12H10O4/c13-11-6-2-1-5-10(11)12(14)16-8-9-4-3-7-15-9/h1-7,13H,8H2 |

InChI Key |

WQSJTSNGSFMBSG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OCC2=CC=CO2)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC2=CC=CO2)O |

Other CAS No. |

25485-89-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Salicylate Esters

Salicylate esters share a common phenolic core but differ in their esterifying alcohol groups. Key comparisons include:

2.1 Structural and Physicochemical Properties

- Key Observations :

- Volatility : Methyl salicylate’s short chain confers high volatility, making it dominant in flavor applications (e.g., wines, synthetic oils) . In contrast, hexyl and amyl salicylates, with longer chains, are less volatile and suited for topical products .

- Solubility : Longer alkyl chains reduce water solubility. This compound’s furan ring may further decrease hydrophilicity compared to linear esters.

- Stability : Branched esters (e.g., isobutyl) and aromatic moieties (e.g., furfuryl) may alter metabolic pathways or environmental persistence .

2.4 Analytical Challenges

- Identification : Structural isomers (e.g., 2-ethylhexyl vs. octyl salicylate) require precise CAS/IUPAC verification to avoid misclassification .

- Detection : Gas chromatography-mass spectrometry (GC-MS) is standard for quantifying salicylate esters in complex matrices (e.g., wines, essential oils) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.